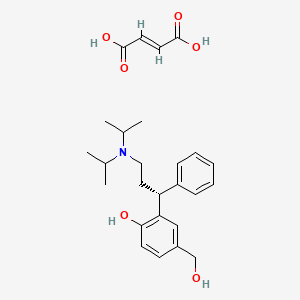

Desfesoterodine fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desfesoterodine fumarate is a bio-active chemical. Detailed information has not been published.

科学的研究の応用

Therapeutic Applications

Overactive Bladder Treatment

Desfesoterodine fumarate is predominantly used to manage symptoms associated with overactive bladder, including increased urinary frequency, urgency, and nocturia. Clinical trials have demonstrated its effectiveness in reducing the number of micturition episodes per day. For instance, a randomized controlled trial involving Parkinson's disease patients indicated significant improvements in OAB symptoms after treatment with fesoterodine fumarate .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest a favorable absorption and distribution profile, which contributes to its efficacy in treating OAB. Studies have shown that it has a unique mechanism of action that involves antagonizing muscarinic receptors, leading to decreased bladder contractions . Furthermore, the safety profile has been evaluated across various populations, indicating that it is generally well-tolerated with manageable side effects .

Pharmaceutical Formulations

Stabilized Compositions

Research has focused on developing stabilized pharmaceutical formulations of this compound to enhance its bioavailability and shelf-life. These formulations often include stabilizers such as xylitol and sorbitol, which help maintain the compound's integrity during storage and administration . The development of oral dosage forms like tablets and granules facilitates patient compliance and ease of use.

Combination Therapies

this compound is also being explored in combination with other therapeutic agents to enhance treatment outcomes for patients with complex urological conditions. Combining it with antimuscarinic agents or beta-3 adrenergic agonists may provide synergistic effects in managing OAB symptoms more effectively.

Case Studies and Clinical Trials

Several case studies have documented the real-world effectiveness of this compound in diverse patient populations. For example:

- Case Study in Parkinson's Disease : A clinical trial assessed the efficacy of fesoterodine fumarate in 63 patients with Parkinson's disease experiencing OAB symptoms. Results showed a significant reduction in daily micturition episodes after four weeks of treatment, followed by an open-label extension phase confirming sustained benefits .

- Safety Observations : Observational studies have reported on the long-term safety profile of this compound, reinforcing its tolerability among elderly patients who are often at higher risk for adverse effects from medications .

Research Insights and Future Directions

Ongoing research continues to explore the broader implications of this compound beyond OAB treatment. Areas of interest include:

- Impact on Quality of Life : Investigating how effective management of OAB symptoms with this compound can improve overall quality of life for patients.

- Longitudinal Studies : Long-term studies are needed to better understand the chronic effects and safety over extended periods.

- Patient-Centric Approaches : Future research may focus on tailoring treatments based on individual patient profiles, including comorbid conditions that may influence drug efficacy and safety.

特性

CAS番号 |

380636-50-0 |

|---|---|

分子式 |

C26H35NO6 |

分子量 |

457.6 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |

InChI |

InChI=1S/C22H31NO2.C4H4O4/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;5-3(6)1-2-4(7)8/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m1./s1 |

InChIキー |

CFLJDPGMBAKCIK-BOQYJDHWSA-N |

SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=CC(=O)O)C(=O)O |

異性体SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Desfesoterodine fumarate; PNU-200577 fumarate; UNII-607O3D83YQ. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。